Defibrotide

Vue d'ensemble

Description

STA-1474 est un prod médicament hautement soluble de ganetespib, un composé novateur contenant du résorcinol qui agit comme un inhibiteur puissant de la protéine de choc thermique 90 (HSP90). La protéine de choc thermique 90 est une chaperonne moléculaire impliquée dans la stabilisation et l'activation de diverses protéines clientes, dont beaucoup sont essentielles à la croissance et à la survie des cellules cancéreuses . STA-1474 est métabolisé en ganetespib, qui a montré une activité anticancéreuse significative dans les modèles précliniques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de STA-1474 implique la préparation de ganetespib, suivie de sa conversion en forme de prod médicament. La voie de synthèse du ganetespib comprend la formation d'une structure de base du résorcinol, qui est ensuite fonctionnalisée pour produire le composé actif .

Méthodes de production industrielle : La production industrielle de STA-1474 implique la synthèse à grande échelle de ganetespib, suivie de sa conversion en forme de prod médicament. Le processus comprend des mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : STA-1474 subit une hydrolyse pour libérer le composé actif ganetespib. Le ganetespib peut participer à diverses réactions chimiques, notamment l'oxydation et la réduction, en fonction des conditions et des réactifs spécifiques utilisés .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le ganetespib comprennent des agents oxydants tels que le peroxyde d'hydrogène et des agents réducteurs tels que le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées de température et de pH pour garantir le résultat souhaité .

Principaux produits formés : Le principal produit formé par l'hydrolyse de STA-1474 est le ganetespib. D'autres réactions du ganetespib peuvent conduire à la formation de divers métabolites, en fonction des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

Il a montré une activité anticancéreuse significative dans les modèles précliniques, en particulier dans le traitement de divers types de tumeurs, notamment l'ostéosarcome, le mélanome et le carcinome thyroïdien . Le composé a également été étudié pour son utilisation potentielle en combinaison avec d'autres agents anticancéreux pour améliorer l'efficacité thérapeutique .

En plus de ses applications en cancérothérapie, STA-1474 a été étudié pour son utilisation potentielle dans d'autres domaines de la médecine, notamment le traitement des maladies neurodégénératives et des états inflammatoires . La capacité du composé à inhiber la protéine de choc thermique 90 en fait un candidat prometteur pour le traitement des maladies caractérisées par la surexpression des protéines clientes de la protéine de choc thermique 90 .

5. Mécanisme d'action

STA-1474 exerce ses effets en inhibant l'activité de la protéine de choc thermique 90. La protéine de choc thermique 90 est une chaperonne moléculaire qui joue un rôle essentiel dans la stabilisation et l'activation de diverses protéines clientes, dont beaucoup sont impliquées dans la croissance et la survie des cellules cancéreuses . En inhibant la protéine de choc thermique 90, STA-1474 conduit à la déstabilisation et à la dégradation de ces protéines clientes, ce qui entraîne finalement l'inhibition de la croissance et de la survie des cellules cancéreuses .

Les cibles moléculaires de STA-1474 comprennent diverses protéines oncogéniques, telles que MET, AKT et STAT3, qui sont connues pour être impliquées dans la progression du cancer . L'inhibition de ces protéines par STA-1474 conduit à l'induction de l'apoptose et à l'inhibition de la croissance tumorale .

Composés similaires:

- Geldanamycine

- 17-AAG (17-allylamino-17-désoxygeldanamycine)

- AUY922

- BIIB021

Comparaison : STA-1474 est unique parmi les inhibiteurs de la protéine de choc thermique 90 en raison de sa haute solubilité et de sa puissante activité anticancéreuse . Contrairement à la geldanamycine et à ses dérivés, qui ont une solubilité limitée et une toxicité importante, STA-1474 est bien toléré et peut être administré à des doses plus élevées . De plus, STA-1474 a montré une efficacité supérieure dans les modèles précliniques par rapport aux autres inhibiteurs de la protéine de choc thermique 90, ce qui en fait un candidat prometteur pour un développement clinique ultérieur .

Applications De Recherche Scientifique

It has shown significant anti-cancer activity in preclinical models, particularly in the treatment of various types of tumors, including osteosarcoma, melanoma, and thyroid carcinoma . The compound has also been investigated for its potential use in combination with other anti-cancer agents to enhance therapeutic efficacy .

In addition to its applications in cancer therapy, STA-1474 has been studied for its potential use in other areas of medicine, including the treatment of neurodegenerative diseases and inflammatory conditions . The compound’s ability to inhibit heat shock protein 90 makes it a promising candidate for the treatment of diseases characterized by the overexpression of heat shock protein 90 client proteins .

Mécanisme D'action

STA-1474 exerts its effects by inhibiting the activity of heat shock protein 90. Heat shock protein 90 is a molecular chaperone that plays a critical role in the stabilization and activation of various client proteins, many of which are involved in the growth and survival of cancer cells . By inhibiting heat shock protein 90, STA-1474 leads to the destabilization and degradation of these client proteins, ultimately resulting in the inhibition of cancer cell growth and survival .

The molecular targets of STA-1474 include various oncogenic proteins, such as MET, AKT, and STAT3, which are known to be involved in the progression of cancer . The inhibition of these proteins by STA-1474 leads to the induction of apoptosis and the inhibition of tumor growth .

Comparaison Avec Des Composés Similaires

- Geldanamycin

- 17-AAG (17-allylamino-17-demethoxygeldanamycin)

- AUY922

- BIIB021

Comparison: STA-1474 is unique among heat shock protein 90 inhibitors due to its high solubility and potent anti-cancer activity . Unlike geldanamycin and its derivatives, which have limited solubility and significant toxicity, STA-1474 is well-tolerated and can be administered at higher doses . Additionally, STA-1474 has shown superior efficacy in preclinical models compared to other heat shock protein 90 inhibitors, making it a promising candidate for further clinical development .

Activité Biologique

Defibrotide is a complex mixture of oligonucleotides derived from porcine intestinal DNA, primarily used in the treatment of hepatic veno-occlusive disease (VOD) and sinusoidal obstruction syndrome (SOS), particularly following hematopoietic stem cell transplantation (HSCT). This article explores the biological activity of this compound, detailing its mechanisms of action, clinical efficacy, and relevant case studies.

This compound exhibits a multifaceted biological activity characterized by its interactions with endothelial cells, modulation of inflammatory responses, and enhancement of fibrinolytic processes:

- Endothelial Protection : this compound protects endothelial cells by modulating various molecular pathways. It has been shown to reduce the release of inflammatory mediators such as interleukin-6 (IL-6), thromboxane A2, and tumor necrosis factor (TNF) while enhancing antioxidant responses by decreasing reactive oxygen species (ROS) generation. This is facilitated through interaction with adenosine receptors on endothelial membranes, which triggers protective signaling pathways .

- Fibrinolytic Activity : In vitro studies indicate that this compound enhances plasmin activity, leading to improved degradation of fibrin clots. It binds to plasmin and promotes its activity, which is crucial for maintaining vascular patency . The compound also increases the expression of tissue plasminogen activator while decreasing levels of plasminogen activator inhibitor-1 (PAI-1), thereby promoting a net increase in fibrinolytic activation .

- Anti-Adhesive Properties : this compound has demonstrated anti-adhesive effects, inhibiting leukocyte adhesion to endothelial cells. This action is significant in preventing excessive inflammation and thrombosis during conditions like VOD/SOS .

Clinical Efficacy

This compound's efficacy has been substantiated through various clinical trials. A notable Phase 3 trial assessed its safety and effectiveness in treating severe VOD/SOS with multi-organ failure (MOF). The study involved 102 patients treated with this compound at a dosage of 25 mg/kg/day compared to historical controls. Key findings included:

- Survival Rates : The survival rate at day +100 post-HSCT was 38.2% in the this compound group versus 25% in controls, indicating a statistically significant improvement (p=0.0109) .

- Complete Response Rates : Complete response rates were also higher in the this compound group (25.5%) compared to controls (12.5%) (p=0.0160) .

Data Summary

The following table summarizes key findings from clinical studies on this compound:

| Study Type | Patient Population | Treatment | Day +100 Survival Rate | Complete Response Rate |

|---|---|---|---|---|

| Phase 3 Trial | 102 patients with severe VOD/SOS | This compound 25 mg/kg/day | 38.2% | 25.5% |

| Expanded Access Study | 1000 patients post-HSCT | This compound | 58.9% | Not specified |

| Systematic Review | 2598 patients across multiple studies | Various doses of this compound | Pooled rate: 54% | Not specified |

Case Studies

Several case studies have highlighted the clinical application of this compound:

- Case Study on Pediatric Patients : In a cohort of pediatric patients undergoing HSCT, this compound was administered upon diagnosis of VOD/SOS. Results indicated a Day +100 survival rate of approximately 67.9%, showcasing its potential benefits in younger populations .

- Adult Patients with Multi-Organ Dysfunction : In adults diagnosed with VOD/SOS and MOF, earlier initiation of this compound treatment correlated with improved survival outcomes, emphasizing the importance of timely intervention .

Propriétés

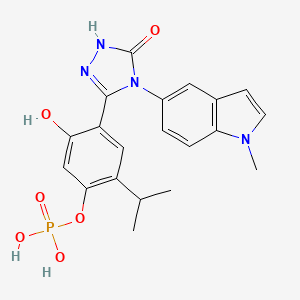

IUPAC Name |

[5-hydroxy-4-[4-(1-methylindol-5-yl)-5-oxo-1H-1,2,4-triazol-3-yl]-2-propan-2-ylphenyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N4O6P/c1-11(2)14-9-15(17(25)10-18(14)30-31(27,28)29)19-21-22-20(26)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25H,1-3H3,(H,22,26)(H2,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWFIPVDEINBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N4O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The drug appears to prevent the formation of blood clots and to help dissolve blood clots by increasing levels of prostaglandin I2, E2, and prostacyclin, altering platelet activity, increasing tissue plasminogen activator function, and decreasing activity of tissue plasminogen activator inhibitor. Prostaglandin I2 relaxes the smooth muscle of blood vessels and prevents platelets from adhering to each other. Prostaglandin E2 at certain concentrations also inhibits platelet aggregation. Moreover, the drug provides additional beneficial anti-inflammatory and antiischemic activities as recent sudies have shown. It is yet unclear, if the latter effects can be utilized clinically (e.g., treatment of ischemic stroke). | |

| Record name | Defibrotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1118915-78-8, 83712-60-1 | |

| Record name | STA-1474 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118915788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Defibrotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STA-1474 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1942E7K32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.